Reveromycin A (RM-A) is a complex polyketide spiroacetal natural product first isolated from the culture broth of Streptomyces sp. []. It belongs to a family of microbial polyketides known as the reveromycins, characterized by their unusual structural features and diverse biological activities [, , ]. RM-A is classified as an antibiotic, specifically a protein synthesis inhibitor. Its potent anti-osteoclastic activity has made it a promising lead compound for investigating potential treatments for bone disorders [, , ]. Furthermore, its inhibitory effects on epidermal growth factor signaling and specific protein synthesis pathways have broadened its research applications in cell biology, oncology, and immunology [, , ].
The total synthesis of Reveromycin A has been achieved by multiple research groups [, , , , ]. These synthetic approaches utilize a range of sophisticated strategies and reactions.
A common feature in these syntheses is the construction of the [, ]-spiroketal core of Reveromycin A. This is often achieved through a Lewis acid catalyzed inverse electron demand hetero-Diels-Alder reaction [, , ]. The stereoselectivity of this reaction is crucial for establishing the correct configuration of the spiroketal core. Subsequent reactions include hydroboration/oxidation to install the necessary hydroxyl group [], syn-aldol reactions to establish stereochemistry at specific carbon centers [], and Stille cross-coupling reactions to form critical carbon-carbon bonds [, ].
Another key step in the synthesis is the introduction of the C18 hemisuccinate moiety. High-pressure acylation reactions have proven effective in this regard [, ].
Finally, global deprotection with tetrabutylammonium fluoride is often employed to reveal the completed Reveromycin A molecule [].
The chemical reactions involving Reveromycin A primarily revolve around its synthesis and derivatization [, , ]. Key reactions include:
RM-A exhibits potent and specific pro-apoptotic effects on mature osteoclasts [, , ]. This selectivity is attributed to the unique acidic microenvironment characteristic of osteoclasts [, , ]. The acidic pH enhances the cellular permeability of RM-A, likely by suppressing the dissociation of protons from its carboxylic acid moieties, making the molecule less polar and thus more readily internalized [].
Once inside the osteoclast, RM-A inhibits protein synthesis by specifically blocking the enzymatic activity of isoleucyl-tRNA synthetase (IleRS) [, ]. This inhibition triggers apoptosis in the osteoclast, ultimately leading to reduced bone resorption [, ].
Inhibition of epidermal growth factor (EGF) signaling has also been reported, suggesting a role in regulating cell proliferation [, , ]. Furthermore, RM-A has been shown to inhibit antigen presentation by B lymphoma cells, possibly by interfering with intracellular antigen trafficking pathways []. These diverse actions highlight the potential of RM-A as a research tool for investigating various cellular processes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: